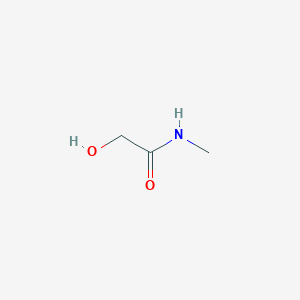

2-Hydroxy-n-methylacetamide

Description

Properties

IUPAC Name |

2-hydroxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-3(6)2-5/h5H,2H2,1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAFGNCZWMJZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969061 | |

| Record name | 2-Hydroxy-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-94-1 | |

| Record name | 5415-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Hydroxy-n-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-n-methylacetamide, a simple aliphatic amide, serves as a versatile building block in organic synthesis and holds potential significance in the development of novel pharmaceutical agents. Its structure, featuring both a hydroxyl and an amide functional group, imparts a unique combination of polarity and hydrogen bonding capabilities. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing aspects ranging from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and presents a typical workflow for its purity analysis.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes key computed data for this compound. Experimental data for this specific molecule is not widely available in the literature; therefore, the presented values are based on computational models.

| Property | Value | Data Type | Source |

| Molecular Formula | C₃H₇NO₂ | - | PubChem[1] |

| Molecular Weight | 89.09 g/mol | Computed | PubChem[1] |

| IUPAC Name | This compound | - | PubChem[1] |

| SMILES | CNC(=O)CO | - | PubChem[1] |

| CAS Number | 5415-94-1 | - | PubChem[1] |

| XLogP3 | -1.1 | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Computed | PubChem |

| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem |

| Rotatable Bond Count | 1 | Computed | PubChem |

| Topological Polar Surface Area | 52.8 Ų | Computed | PubChem[1] |

| Formal Charge | 0 | Computed | PubChem |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining key physicochemical properties of a small organic molecule like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially to determine an approximate melting range.

-

Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Melting point apparatus or Thiele tube

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation: A few drops of liquid this compound are placed in the small test tube. A capillary tube is inverted (open end down) and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in the heating block of a melting point apparatus or immersed in a Thiele tube filled with heating oil.

-

Heating: The sample is heated gently. A stream of bubbles will emerge from the inverted capillary as the air inside expands.

-

Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Boiling Point Reading: The temperature is recorded at the moment the bubbling stops and the liquid just begins to enter the capillary tube. This temperature is the boiling point of the liquid.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Apparatus:

-

Screw-cap vials or flasks

-

Analytical balance

-

Shaker or orbital incubator set at a constant temperature

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of distilled or deionized water in a screw-cap vial.

-

Equilibration: The vial is sealed and agitated in a shaker or orbital incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

Objective: To determine the ratio of the concentration of the compound in octanol (B41247) to its concentration in water at equilibrium.

Apparatus:

-

Separatory funnels or screw-cap vials

-

1-Octanol (B28484) and water (mutually saturated)

-

Shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Solvent Preparation: Water is saturated with 1-octanol, and 1-octanol is saturated with water by vigorously mixing them and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water. The two phases are then combined in a separatory funnel or vial in a defined volume ratio (e.g., 1:1).

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]octanol / [Compound]water).

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for determining the purity of a this compound sample using High-Performance Liquid Chromatography (HPLC).

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-n-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Hydroxy-n-methylacetamide, a valuable building block in organic synthesis and pharmaceutical development. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of the synthesis pathway and experimental workflow are provided to enhance understanding.

Introduction

This compound, with the chemical formula C₃H₇NO₂, is a simple, yet versatile, molecule featuring both a hydroxyl and an amide functional group. This bifunctionality makes it an attractive starting material or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

Core Synthesis Pathway: Aminolysis of Glycolic Acid Esters

The most direct and industrially viable route to this compound is the aminolysis of a glycolic acid ester, such as methyl glycolate (B3277807) or ethyl glycolate, with methylamine (B109427). This reaction is a nucleophilic acyl substitution where the nitrogen of methylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxy (B1213986) or ethoxy) and the formation of the more stable amide bond.

The overall reaction can be represented as follows:

R'O-C(=O)CH₂OH + CH₃NH₂ → CH₃NH-C(=O)CH₂OH + R'OH

Where R' can be a methyl or ethyl group.

This process can be carried out thermally, often under pressure to maintain the volatile methylamine in the reaction mixture, or it can be facilitated by catalysts.

Thermal Aminolysis

In the absence of a catalyst, the reaction typically requires elevated temperatures and pressures to proceed at a reasonable rate. The use of an excess of methylamine can help to drive the equilibrium towards the product side.

Catalytic Aminolysis

Various catalysts can be employed to enhance the reaction rate and allow for milder reaction conditions. These can include both acid and base catalysts. While specific catalysts for this exact reaction are not extensively documented in publicly available literature, general principles of amide synthesis suggest that alkali metal alkoxides could be effective.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound via the aminolysis of glycolic acid esters. The data presented is a representative compilation based on analogous reactions reported in the literature, as specific data for this exact compound is not widely published.

Table 1: Reactant and Product Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Starting Material 1 | Methyl Glycolate | 96-35-5 | C₃H₆O₃ | 90.08 |

| Starting Material 2 | Ethyl Glycolate | 623-50-7 | C₄H₈O₃ | 104.10 |

| Reagent | Methylamine | 74-89-5 | CH₅N | 31.06 |

| Product | This compound | 5415-94-1 | C₃H₇NO₂ | 89.09 |

| Byproduct | Methanol (B129727) | 67-56-1 | CH₄O | 32.04 |

| Byproduct | Ethanol (B145695) | 64-17-5 | C₂H₆O | 46.07 |

Table 2: Typical Reaction Parameters for Aminolysis of Glycolic Acid Esters

| Parameter | Thermal Aminolysis | Catalytic Aminolysis |

| Temperature | 100 - 150 °C | 50 - 100 °C |

| Pressure | 5 - 20 bar | 1 - 10 bar |

| Reaction Time | 4 - 12 hours | 2 - 8 hours |

| Methylamine to Ester Molar Ratio | 1.5:1 to 3:1 | 1.1:1 to 2:1 |

| Solvent | Methanol, Ethanol, or neat | Methanol, Ethanol |

| Catalyst | None | Alkali metal alkoxides (e.g., Sodium Methoxide) |

| Typical Yield | 70 - 90% | 85 - 98% |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Protocol 1: Thermal Synthesis in an Autoclave

Objective: To synthesize this compound via the thermal reaction of methyl glycolate and methylamine.

Materials:

-

Methyl glycolate (90.08 g, 1.0 mol)

-

Methylamine (46.6 g, 1.5 mol, as a solution in methanol or condensed gas)

-

Methanol (as solvent, if necessary)

-

High-pressure autoclave reactor with stirring and temperature control

Procedure:

-

The high-pressure autoclave is charged with methyl glycolate.

-

If using a methylamine solution, it is added to the autoclave. If using condensed methylamine gas, the autoclave is sealed and cooled before the introduction of the liquefied gas.

-

The autoclave is sealed and the stirrer is started.

-

The temperature is raised to 120 °C, and the pressure is monitored. The reaction is maintained at this temperature for 8 hours.

-

After the reaction period, the autoclave is cooled to room temperature, and any excess pressure is carefully vented.

-

The reaction mixture is transferred to a round-bottom flask.

-

Excess methylamine and the methanol byproduct are removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation. The fraction boiling at approximately 135-140 °C at 10 mmHg is collected.

-

The purified product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Protocol 2: Catalytic Synthesis

Objective: To synthesize this compound using a catalytic amount of sodium methoxide (B1231860).

Materials:

-

Ethyl glycolate (104.1 g, 1.0 mol)

-

Methylamine (34.2 g, 1.1 mol, as a 40% solution in water or methanol)

-

Sodium methoxide (2.7 g, 0.05 mol)

-

Ethanol (200 mL)

-

Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

A solution of ethyl glycolate in ethanol is prepared in the round-bottom flask.

-

Sodium methoxide is added to the solution and stirred until dissolved.

-

The methylamine solution is added dropwise to the reaction mixture at room temperature over a period of 30 minutes.

-

The reaction mixture is then heated to reflux (approximately 78 °C) and maintained at this temperature for 6 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and ethanol byproduct are removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by vacuum distillation.

-

The final product's identity and purity are confirmed using standard analytical techniques.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the preparation of this compound.

Caption: Synthesis pathway of this compound.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound is readily achievable through the aminolysis of glycolic acid esters. This technical guide has outlined the fundamental principles, provided representative quantitative data, and detailed experimental protocols for both thermal and catalytic approaches. The provided information serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Further optimization of reaction conditions and catalyst selection may lead to even more efficient and environmentally benign synthetic routes.

References

An In-depth Technical Guide to 2-Hydroxy-n-methylacetamide: Structure, Bonding, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 2-Hydroxy-n-methylacetamide. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computed data with established knowledge of related α-hydroxy amides to offer a thorough understanding for research and development purposes.

Chemical Structure and Bonding

This compound, with the chemical formula C₃H₇NO₂, is a simple yet functionally significant molecule featuring both a hydroxyl and a secondary amide group.[1] The presence of these two functional groups in close proximity dictates its chemical behavior, including its potential for hydrogen bonding and its reactivity profile.

The core structure consists of an acetamide (B32628) backbone with a hydroxyl group substituted on the α-carbon and a methyl group on the amide nitrogen. The amide group is known to have a planar geometry due to resonance, which imparts a partial double bond character to the C-N bond. This planarity influences the conformational possibilities of the molecule. The hydroxyl group introduces a chiral center at the α-carbon, meaning this compound can exist as two enantiomers.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂ | PubChem[1] |

| Molecular Weight | 89.09 g/mol | PubChem[1] |

| XLogP3 | -1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Physicochemical and Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted/Expected Features |

| ¹H NMR | - Signal for the N-methyl protons (singlet or doublet depending on solvent and temperature). - Signal for the methylene (B1212753) (CH₂) protons adjacent to the hydroxyl and carbonyl groups. - Signal for the hydroxyl proton (broad singlet, exchangeable with D₂O). - Signal for the amide proton (broad singlet, exchangeable with D₂O). |

| ¹³C NMR | - Signal for the N-methyl carbon. - Signal for the methylene (CH₂) carbon. - Signal for the carbonyl carbon (downfield shift). |

| IR Spectroscopy | - Broad O-H stretching band (around 3400 cm⁻¹). - N-H stretching band (around 3300 cm⁻¹). - C=O (amide I) stretching band (around 1650 cm⁻¹). - N-H bending (amide II) band (around 1550 cm⁻¹). - C-N stretching band. - C-O stretching band. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (89.09). - Fragmentation patterns characteristic of amides and alcohols. |

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the direct amidation of a glycolic acid derivative with methylamine (B109427). Several methods for the synthesis of α-hydroxy amides from α-hydroxy acids and amines have been reported in the literature.[3][4][5] A general, catalyst-free approach has been shown to be effective for the synthesis of α-hydroxy amides.[5]

Protocol: Direct Amidation of Glycolic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycolic acid (1 equivalent) and an aqueous solution of methylamine (e.g., 40% w/w, 2-3 equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the excess methylamine and water are removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Reactivity and Potential Applications

α-hydroxy amides are a significant class of compounds in organic and medicinal chemistry due to their presence in numerous natural products and pharmaceuticals.[6][7] They serve as versatile building blocks for the synthesis of more complex molecules.[6]

A key reaction of α-hydroxy amides is the selective oxidation of the hydroxyl group to an α-keto amide. This transformation provides access to another important class of biologically active molecules.

The biological importance of the amide bond is paramount, as it forms the backbone of peptides and proteins.[8] Simple amides often exhibit a range of biological activities and are found in many drug molecules.[8][9] While specific biological data for this compound is scarce, its structure suggests potential applications as a precursor in the synthesis of bioactive compounds, a chiral building block, or a molecule for studying hydrogen bonding interactions in biological systems. The presence of both hydrogen bond donor and acceptor sites makes it an interesting candidate for molecular recognition studies.

References

- 1. This compound | C3H7NO2 | CID 223579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5415-94-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of α-Hydroxy Amides | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. Direct Amination of α-Hydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amides | Research Starters | EBSCO Research [ebsco.com]

- 8. pulsus.com [pulsus.com]

- 9. pulsus.com [pulsus.com]

An In-depth Technical Guide to Tris(hydroxymethyl)aminomethane (CAS 77-86-1)

An important clarification regarding your request: Initial searches for CAS number 5689-86-1 did not yield any relevant results for a specific chemical compound. It is highly likely that this is a typographical error and the intended compound is Tris(hydroxymethyl)aminomethane , which has the widely recognized CAS number 77-86-1 . This technical guide will proceed with the properties and uses of Tris(hydroxymethyl)aminomethane (CAS 77-86-1), a compound extensively used by researchers, scientists, and drug development professionals.

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Properties

Tris(hydroxymethyl)aminomethane, commonly known as Tris or Trometamol, is an organic compound widely utilized for its buffering capacity in biochemical, molecular biology, and pharmaceutical applications.[1][2] It is a primary amine with three hydroxymethyl groups.[1]

Table 1: Physicochemical Properties of Tris(hydroxymethyl)aminomethane

| Property | Value | Source |

| CAS Number | 77-86-1 | [3] |

| Molecular Formula | C4H11NO3 | [1][2] |

| Molecular Weight | 121.14 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 167-172 °C | [3] |

| Boiling Point | 219-220 °C at 10 mmHg | [3] |

| pKa (25 °C) | 8.1 | [3] |

| Useful pH Range | 7-9 | [3] |

| Solubility in Water | 0.66 g/mL (clear, colorless solution) | |

| InChI Key | LENZDBCJOHFCAS-UHFFFAOYSA-N | [3] |

| SMILES String | NC(CO)(CO)CO | [3] |

Applications and Uses

Tris(hydroxymethyl)aminomethane's primary utility stems from its role as a biological buffer. Its pKa of approximately 8.1 at 25°C makes it an effective buffering agent for maintaining a stable pH in the physiological range of 7-9.[2][3]

Key applications include:

-

Biochemical and Molecular Biology Buffers: Tris is a fundamental component of many buffer solutions used in electrophoresis (e.g., TAE and TBE buffers for nucleic acid gel electrophoresis), western blotting, and immunoassays like ELISA.[1] It is also used as a substance diluent and a wash buffer.[1]

-

Pharmaceutical Formulations: In medicine, Trometamol is used as a buffer in the treatment of severe metabolic acidosis.[1] It is also used as a salt in some pharmaceutical products, such as "ketorolac trometamol".[1]

-

Enzyme Assays: It is important to note that Tris can interfere with the activity of some enzymes, so its use in protein studies should be approached with caution.[1]

-

Cell Lysis and Permeability: Tris buffers are commonly used in cell lysis protocols and can be used to increase the permeability of cell membranes.[1]

-

Chemical Synthesis: It acts as a precursor in the synthesis of polymers, oxazolones, and oxazolidines.[1] It is also used as an emulsifying agent and an absorbent for acidic gases.[1]

Experimental Protocols

A common application of Tris is the preparation of a Tris-HCl buffer solution. The following is a generalized protocol for preparing a 1 M Tris-HCl buffer stock solution at a specific pH.

Protocol: Preparation of 1 M Tris-HCl Buffer (pH 8.0)

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris base) (MW: 121.14 g/mol )

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized or distilled water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinder

-

Autoclave (for sterilization, if required)

Methodology:

-

Weighing Tris Base: For 1 liter of a 1 M Tris solution, weigh out 121.14 g of Tris base.

-

Dissolving: Add the Tris base to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer to facilitate dissolving.

-

pH Adjustment: Once the Tris base is completely dissolved, place the pH probe into the solution. Slowly add concentrated HCl dropwise while continuously monitoring the pH. Continue adding HCl until the desired pH of 8.0 is reached. Be cautious as the pH will change rapidly near the pKa.

-

Volume Adjustment: Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.

-

Sterilization (Optional): If a sterile solution is required, the buffer can be autoclaved. Note that the pH of Tris buffers is temperature-dependent, and the pH should be checked again after the solution has cooled to room temperature.

Visualizations

Diagram 1: Workflow for Tris-HCl Buffer Preparation

Caption: A flowchart illustrating the key steps in the preparation of a 1 M Tris-HCl buffer solution.

Diagram 2: Buffering Mechanism of Tris

Caption: The buffering action of Tris, showing the equilibrium between its protonated and unprotonated forms.

References

Uncharted Territory: The Mechanism of Action of 2-Hydroxy-n-methylacetamide Remains Undefined

Despite its documented existence in chemical databases, a thorough review of publicly available scientific literature and resources reveals a significant gap in the understanding of the biological activity and mechanism of action of 2-Hydroxy-n-methylacetamide. At present, there is no substantive data to construct a detailed technical guide or whitepaper on its core pharmacology as requested.

While information regarding the physical and chemical properties of this compound is available, including its chemical structure, molecular formula (C3H7NO2), and CAS number (5415-94-1), the scientific community has yet to publish research detailing its interactions with biological systems.[1][2][3][4][5][6] Searches for its mechanism of action, associated signaling pathways, and quantitative biological data have yielded no specific results. The PubChem database, a comprehensive resource for chemical and biological information, currently lacks any annotated biological activities for this compound.[1]

It is important to distinguish this compound from its structural isomer, N-Hydroxy-N-methylacetamide (CAS 13115-24-7). The latter has been noted as a potential metabolite of N-methylacetamide and is suggested to have implications in pharmacology and toxicology.[7][8] However, this information cannot be extrapolated to this compound due to the differences in their chemical structures, which can lead to vastly different biological effects.

Similarly, while the related compound N-methylacetamide is a known metabolite with documented biological roles, this does not provide a direct insight into the specific actions of this compound.[9][10]

The request for an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways for this compound cannot be fulfilled at this time due to the absence of relevant scientific research in the public domain. The biological function and mechanism of action of this compound appear to be uninvestigated or, at the very least, unreported. Therefore, no tables of quantitative data or diagrams of experimental workflows and signaling pathways can be generated. Further empirical research is required to elucidate the pharmacological profile of this compound.

References

- 1. This compound | C3H7NO2 | CID 223579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-N-methyl-acetamide 95% | CAS: 5415-94-1 | AChemBlock [achemblock.com]

- 3. This compound AKSci HTS037117 [aksci.com]

- 4. This compound | 5415-94-1 [sigmaaldrich.com]

- 5. 5415-94-1|this compound|BLD Pharm [bldpharm.com]

- 6. 5415-94-1 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 7. Buy N-Hydroxy-N-methylacetamide | 13115-24-7 [smolecule.com]

- 8. Acetamide, N-hydroxy-N-methyl [webbook.nist.gov]

- 9. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for N-Methylacetamide (HMDB0255184) [hmdb.ca]

An In-depth Technical Guide to N-methyl-2-hydroxyacetamide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-hydroxyacetamide, a simple amide derivative of glycolic acid, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of N-methyl-2-hydroxyacetamide. Detailed experimental protocols for its synthesis are presented, along with a summary of its known and potential biological activities, particularly in the context of histone deacetylase (HDAC) inhibition and cancer therapy. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related compounds.

Introduction and Historical Context

The history of N-methyl-2-hydroxyacetamide is intertwined with the broader exploration of hydroxyacetamides and their derivatives. While a singular "discovery" paper for this specific molecule is not readily apparent in early chemical literature, its conceptualization arises from the fundamental reactions of carboxylic acids and amines. The synthesis of N-alkyl hydroxyacetamides was explored in the mid-20th century, often in the context of searching for new compounds with potential biological activities. The general reaction of glycolic acid with an amine, in this case, methylamine (B109427), provides a straightforward route to N-methyl-2-hydroxyacetamide. This simplicity in synthesis, coupled with the presence of key functional groups—a secondary amide and a primary alcohol—makes it an attractive scaffold for further chemical modification and exploration in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-methyl-2-hydroxyacetamide is crucial for its application in research and development. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 89.09 g/mol | --INVALID-LINK--[1] |

| CAS Number | 5415-94-1 | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not precisely defined, varies with purity | General knowledge |

| Boiling Point | Not precisely defined, varies with purity | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| XLogP3-AA | -1.1 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of N-methyl-2-hydroxyacetamide.

-

¹H NMR: Predicted spectral data suggests the presence of signals corresponding to the N-methyl protons, the methylene (B1212753) protons adjacent to the hydroxyl group, and the amide proton.

-

¹³C NMR: Predicted spectral data indicates three distinct carbon signals for the methyl, methylene, and carbonyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amide, and the C=O stretch of the amide carbonyl group.[2]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1]

Experimental Protocols: Synthesis of N-methyl-2-hydroxyacetamide

The following section provides a detailed methodology for the synthesis of N-methyl-2-hydroxyacetamide based on the general procedure for the preparation of N-alkyl hydroxyacetamides.

Synthesis via Reaction of Glycolic Acid and Methylamine

This method involves the direct amidation of glycolic acid with methylamine at elevated temperatures.

Materials:

-

Glycolic acid (1.0 eq)

-

Methylamine solution (e.g., 40% in water, 1.1 eq)

-

High-boiling point solvent (optional, e.g., xylene or toluene)

-

Dean-Stark apparatus (if using a solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add glycolic acid (1.0 eq).

-

If a solvent is used, add the solvent to the flask.

-

Slowly add the methylamine solution (1.1 eq) to the flask while stirring. The reaction is exothermic.

-

If a solvent is used, attach a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to a temperature that allows for the removal of water, typically the boiling point of the solvent if used, or to a temperature of 140-160 °C if no solvent is used.

-

Continue heating and stirring for several hours, monitoring the reaction progress by TLC or other suitable analytical techniques. The reaction is complete when water ceases to be collected in the Dean-Stark trap or when the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica (B1680970) gel.

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of N-methyl-2-hydroxyacetamide.

Biological Activity and Potential Applications

While extensive biological studies specifically on N-methyl-2-hydroxyacetamide are limited, the broader class of hydroxyacetamide derivatives has shown significant potential in drug discovery, particularly as inhibitors of histone deacetylases (HDACs).[3]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibitors of HDACs can restore the normal acetylation patterns, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis in cancer cells.

The hydroxamic acid moiety is a known zinc-binding group present in many potent HDAC inhibitors. While N-methyl-2-hydroxyacetamide is not a hydroxamic acid, its structural similarity to known HDAC inhibitors suggests it could serve as a scaffold for the development of novel inhibitors. The amide and hydroxyl groups can participate in hydrogen bonding interactions within the active site of HDAC enzymes.

Potential Signaling Pathway: HDAC Inhibition Leading to Apoptosis

The inhibition of HDACs by compounds like N-methyl-2-hydroxyacetamide derivatives can trigger a cascade of events culminating in programmed cell death (apoptosis). A simplified representation of this pathway is provided below.

DOT Script for HDAC Inhibition Pathway:

Caption: Proposed signaling pathway of N-methyl-2-hydroxyacetamide derivatives as HDAC inhibitors.

Conclusion

N-methyl-2-hydroxyacetamide represents a simple yet versatile molecule with significant potential for further investigation, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the presence of key functional groups make it an attractive starting point for the design and development of novel therapeutic agents. While more research is needed to fully elucidate its specific biological activities, the existing knowledge on related hydroxyacetamide derivatives provides a strong rationale for its exploration as a scaffold for HDAC inhibitors and other potential drug candidates. This technical guide serves as a comprehensive resource to facilitate and encourage further research into this promising compound.

References

Spectroscopic Analysis of 2-Hydroxy-n-methylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for the chemical compound 2-Hydroxy-n-methylacetamide (CAS No. 5415-94-1). The information presented herein is essential for the characterization, identification, and quality control of this molecule in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and includes generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

Despite extensive searches of public spectroscopic databases, detailed ¹H NMR data with assigned chemical shifts and coupling constants for this compound could not be located.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not publicly available | C=O (Amide) |

| Data not publicly available | CH₂-OH |

| Data not publicly available | N-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | O-H stretch |

| Data not publicly available | - | N-H stretch |

| Data not publicly available | - | C=O stretch (Amide I) |

| Data not publicly available | - | N-H bend (Amide II) |

| Data not publicly available | - | C-N stretch |

| Data not publicly available | - | C-O stretch |

While the existence of vapor-phase IR spectra is noted in databases such as PubChem, the specific peak table is not publicly accessible.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available | - | [M]⁺ |

| Data not publicly available | - | Fragment Ions |

GC-MS data for this compound is indicated as available in spectral databases, but the fragmentation pattern and relative intensities are not publicly detailed.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are based on standard laboratory practices for small polar molecules and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

-

Utilize a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected carbon chemical shift range (typically 0-180 ppm).

-

Employ a proton-decoupled pulse sequence.

-

Acquire a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)

-

Potassium bromide (KBr), if using the pellet method

Procedure (ATR Method):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. A typical acquisition involves multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction on the collected spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

-

Instrument Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: Typically around 3-4 kV.

-

Drying Gas Temperature: Approximately 300-350 °C.

-

Drying Gas Flow: Dependent on the instrument, e.g., 8-10 L/min.

-

Scan Range: A suitable m/z range to include the expected molecular ion (e.g., m/z 50-200).

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Correlations

The following diagram illustrates the chemical structure of this compound and the expected correlations of its atoms to the different spectroscopic techniques.

References

In-Depth Technical Guide on the Potential Biological Activity of 2-Hydroxy-n-methylacetamide: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the currently available information regarding the biological activity of 2-Hydroxy-n-methylacetamide. It is important to note that publicly accessible research on this specific compound is limited. Therefore, this guide summarizes the existing data and, where relevant, draws potential inferences from structurally similar compounds, while clearly delineating established findings from hypothetical activities.

Introduction

This compound (C₃H₇NO₂) is a chemical compound with the CAS number 5415-94-1.[1][2] Its structure consists of an N-methylacetamide backbone with a hydroxyl group attached to the acetyl methyl group. While research into its specific biological functions is not extensive, its structural similarity to other biologically relevant molecules suggests potential areas for investigation. This guide provides a summary of its known properties and explores potential biological activities based on available data and the activities of related compounds.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂ | PubChem[1] |

| Molecular Weight | 89.09 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5415-94-1 | Sigma-Aldrich, Advanced ChemBlocks[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 95% - 97% | Advanced ChemBlocks, Sigma-Aldrich[2] |

| Storage Temperature | 2-8°C (Sealed in dry conditions) | Sigma-Aldrich |

Known Biological Information and Safety

Direct studies on the biological activity of this compound are scarce. The primary information available relates to its hazard classification.

Toxicity

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

This classification is based on aggregated data from notifications to the ECHA C&L Inventory.[1]

Potential Biological Activities Based on Structural Analogs

Due to the limited data on this compound, this section explores the known biological activities of structurally related compounds to infer potential areas of interest for future research. It is critical to emphasize that these are hypothetical activities and require experimental validation for this compound.

N-methylacetamide

N-methylacetamide (NMA) is a closely related compound, differing by the absence of the hydroxyl group. NMA has been studied more extensively and is known to be a metabolite of N,N-dimethylacetamide.[3][4]

-

Metabolism: N-methylacetamide is a known metabolite of N,N-dimethylacetamide in both animals and humans.[3] The primary metabolite of N-methylacetamide is N-hydroxymethylacetamide.[3] This suggests a potential metabolic pathway where this compound could be an intermediate or a related metabolite in similar biotransformation processes.

-

Toxicity of N-methylacetamide: N-methylacetamide has low acute oral toxicity in rats (LD50 > 2000 mg/kg bw).[3] It is not considered to be genotoxic based on a weight of evidence from in vitro and in vivo studies.[3]

N-hydroxy-N-methylacetamide

N-hydroxy-N-methylacetamide is a structural isomer of this compound, with the hydroxyl group on the nitrogen atom. This compound has been studied for its potential role as a metabolite in various biochemical pathways, particularly in the metabolism of N-methylacetamide, which is associated with neurotoxic effects at high concentrations.[5] Its biological interactions suggest possible implications in pharmacology and toxicology.[5]

Potential as an Anticancer Agent

Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their in-vitro cytotoxicity against cancer cell lines. While structurally more complex, this highlights the potential for acetamide (B32628) derivatives to exhibit anticancer activity.

Postulated Signaling Pathways and Mechanisms

Given the absence of direct experimental evidence, any discussion of signaling pathways for this compound remains speculative. However, based on the activities of related acetamide-containing compounds, several avenues for investigation could be proposed.

If this compound were to exhibit anti-inflammatory or anticancer properties, it might interact with pathways such as:

-

NF-κB Signaling Pathway: A key regulator of inflammation and cell survival.

-

MAPK Signaling Pathway: Involved in cellular processes like proliferation, differentiation, and apoptosis.

Further research would be required to determine if this compound interacts with these or other signaling cascades.

Experimental Protocols for Future Investigation

To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following are suggested protocols based on standard methodologies for compound screening.

In Vitro Cytotoxicity Assay

This assay would determine the concentration at which this compound exhibits toxicity to various cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The compound is serially diluted and added to the wells.

-

After a 48-72 hour incubation period, cell viability is assessed using an MTT or similar colorimetric assay.

-

The IC₅₀ (half-maximal inhibitory concentration) is calculated.

-

Antimicrobial Activity Assay

This would assess the potential of this compound to inhibit the growth of bacteria and fungi.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Methodology (Broth Microdilution):

-

The compound is serially diluted in a 96-well plate containing microbial growth medium.

-

Each well is inoculated with a standardized microbial suspension.

-

The plate is incubated at an appropriate temperature.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth.

-

Conclusion and Future Directions

The current body of scientific literature on the biological activity of this compound is nascent. While its chemical structure suggests potential for biological interactions, comprehensive studies are required to validate any hypothesized activities. Future research should focus on systematic in vitro and in vivo screening to elucidate its pharmacological profile. Elucidating its metabolic fate and potential toxicological properties will also be crucial for any future development. The information presented in this guide serves as a foundational starting point for researchers interested in exploring the therapeutic potential of this compound.

References

- 1. This compound | C3H7NO2 | CID 223579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-N-methyl-acetamide 95% | CAS: 5415-94-1 | AChemBlock [achemblock.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. series.publisso.de [series.publisso.de]

- 5. Buy N-Hydroxy-N-methylacetamide | 13115-24-7 [smolecule.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-n-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-n-methylacetamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility behavior based on the molecule's structural attributes, detailed experimental protocols for determining its solubility in various solvents, and the thermodynamic models applicable for data correlation and analysis. This guide is intended to be a foundational resource for researchers and professionals in drug development and related fields who are working with or exploring the applications of this compound.

Introduction to this compound

This compound (CAS No. 5415-94-1) is a chemical compound with the molecular formula C₃H₇NO₂.[1] Its structure features a secondary amide functional group with a hydroxyl group on the alpha-carbon. This unique combination of functional groups dictates its physicochemical properties, including its solubility in various solvent systems. The presence of both a hydrogen bond donor (-OH and N-H) and acceptor (C=O and -OH) suggests its potential for significant interaction with polar solvents.[2][3] Understanding the solubility of this compound is crucial for a wide range of applications, including reaction chemistry, formulation development, and purification processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₂ | [1] |

| Molecular Weight | 89.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5415-94-1 | [1] |

| Predicted XLogP3-AA | -1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Physical Form | Solid | [4] |

Predicted Solubility Profile

While specific experimental data is scarce, the solubility of this compound in different solvents can be predicted based on its molecular structure and the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the hydroxyl (-OH) and the secondary amide (N-H) groups allows this compound to act as both a hydrogen bond donor and acceptor. The carbonyl oxygen (C=O) further contributes as a hydrogen bond acceptor.[2][3] This capability for extensive hydrogen bonding suggests that this compound will exhibit high solubility in polar protic solvents. The hydroxyl group, in particular, is expected to significantly enhance its aqueous solubility compared to its non-hydroxylated counterpart, N-methylacetamide.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors. Given that this compound can donate hydrogen bonds, it is expected to be reasonably soluble in polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the amide and hydroxyl groups, this compound is predicted to have very low solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining thermodynamic solubility.[5][6][7][8]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Separation of Saturated Solution:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh a pre-dried evaporating dish.

-

Transfer a precise volume of the clear filtrate into the evaporating dish and weigh it.

-

Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

-

Dry the residue to a constant weight.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S ( g/100 mL) = (mass of residue / volume of filtrate) * 100

-

UV-Visible Spectrophotometry

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.[9][10][11][12]

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1).

-

After filtration, dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Data Presentation

All quantitative solubility data should be summarized in a structured table for clear comparison.

Table 2: Solubility of this compound in Various Solvents at Different Temperatures (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Water | 25 | - | - | - |

| Water | 40 | - | - | - |

| Ethanol | 25 | - | - | - |

| Ethanol | 40 | - | - | - |

| Acetone | 25 | - | - | - |

| Acetone | 40 | - | - | - |

| Toluene | 25 | - | - | - |

| Toluene | 40 | - | - | - |

(Note: The table is presented as a template for experimental data. The dashes indicate where experimentally determined values would be placed.)

Thermodynamic Modeling of Solubility Data

Once experimental solubility data is obtained, thermodynamic models can be used to correlate the data and predict solubility at different conditions.

Commonly used models include:

-

The Apelblat Equation: A semi-empirical model that relates solubility to temperature.

-

The λh (Buchowski) Equation: A two-parameter model that is particularly useful for systems with strong intermolecular interactions.

-

The van't Hoff Equation: Used to determine the thermodynamic parameters of dissolution, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).[13]

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Logical Relationship in Solubility Data Analysis

The following diagram outlines the logical progression from experimental data to thermodynamic understanding.

Caption: Logical flow for solubility data analysis.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure provides a strong basis for predicting its solubility behavior in various solvents. This guide has outlined the theoretical basis for these predictions and provided detailed, actionable experimental protocols for the determination and analysis of its solubility. For researchers and professionals in drug development, the methodologies and frameworks presented here offer a robust starting point for characterizing this promising compound. The generation of empirical data using these methods will be invaluable for advancing its application in various scientific and industrial fields.

References

- 1. This compound | C3H7NO2 | CID 223579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceready.com.au [scienceready.com.au]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 5415-94-1 [sigmaaldrich.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. improvedpharma.com [improvedpharma.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Hydroxy-n-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide provides a comprehensive overview of the thermal stability and decomposition pathways of 2-Hydroxy-n-methylacetamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the expected thermal behavior based on its chemical structure and data from analogous compounds. It also provides detailed experimental protocols for the analytical techniques relevant to this analysis.

Introduction to the Thermal Stability of this compound

This compound is a small organic molecule containing both a hydroxyl (-OH) and a secondary amide (-CONH-) functional group. Its thermal stability is a critical parameter for applications in drug development and manufacturing, where it might be subjected to various temperatures during processing, formulation, and storage. Understanding its decomposition profile is essential for ensuring product quality, safety, and efficacy.

The thermal decomposition of amides can be complex, often proceeding through various reaction pathways including dehydration, deamidation, and fragmentation of the carbon skeleton. The presence of a hydroxyl group can further influence the decomposition mechanism, potentially leading to intramolecular reactions or altered intermolecular interactions.

Predicted Thermal Decomposition Pathways

Based on the structure of this compound, several decomposition pathways can be postulated. The initial stages of decomposition upon heating are likely to involve the loss of water, either through intermolecular condensation between two molecules or through intramolecular cyclization. At higher temperatures, cleavage of the amide bond and fragmentation of the alkyl chain are expected.

To fully elucidate the decomposition mechanism and identify the resulting products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable.

Quantitative Thermal Analysis Data

Table 1: Summary of Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Conditions |

| Onset of Decomposition (Tonset) | 180 - 220 °C | 10 °C/min, Nitrogen atmosphere |

| Temperature of Max. Decomposition Rate (Tpeak) | 230 - 260 °C | 10 °C/min, Nitrogen atmosphere |

| Mass Loss at Tpeak | 40 - 60 % | 10 °C/min, Nitrogen atmosphere |

| Final Residue at 600 °C | < 5 % | 10 °C/min, Nitrogen atmosphere |

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 80 - 100 | 90 - 110 | 150 - 250 |

| Decomposition | 190 - 230 | 240 - 270 | (Exothermic/Endothermic) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific instrumentation used.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Tare an empty alumina (B75360) or platinum sample pan.

-

Accurately weigh 5-10 mg of the this compound sample into the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss rates, and the percentage of residual mass.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify and characterize thermal transitions such as melting and decomposition of this compound by measuring the heat flow to or from the sample as a function of temperature.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events, and to quantify their corresponding temperatures and enthalpy changes.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Logical Relationship for Data Interpretation

Caption: Relationship between experimental data and interpretation.

2-Hydroxy-n-methylacetamide: A Versatile Precursor in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-n-methylacetamide is a bifunctional organic molecule that has garnered increasing attention as a versatile precursor in organic synthesis. Its structure, incorporating both a hydroxyl group and a secondary amide, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, particularly heterocyclic compounds and other scaffolds of medicinal interest. This technical guide provides an in-depth overview of the properties, synthetic applications, and experimental protocols involving this compound, with a focus on its role in the development of novel chemical entities.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic precursor is crucial for reaction design and optimization. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₂ | [1] |

| Molecular Weight | 89.09 g/mol | [1] |

| CAS Number | 5415-94-1 | [1] |

| Appearance | Solid | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CNC(=O)CO | [1] |

| InChIKey | WFAFGNCZWMJZCK-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the N-methyl protons, the methylene (B1212753) protons adjacent to the hydroxyl and carbonyl groups, and the hydroxyl proton. The chemical shifts will be influenced by the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals for the N-methyl carbon, the methylene carbon, and the carbonyl carbon. The chemical shift of the carbonyl carbon will be the most downfield.

FTIR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the amide, and N-H bending and stretching frequencies.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small neutral molecules such as water, carbon monoxide, and fragments of the methylamino and hydroxymethyl groups.[3][4]

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of a variety of organic molecules, most notably heterocyclic compounds. The presence of both a nucleophilic hydroxyl group and an amide functionality allows for intramolecular cyclization reactions to form five- and six-membered rings.

Synthesis of 1-Amidoalkyl-2-naphthols

A prominent application of N-alkylamides, including this compound, is in the three-component synthesis of 1-amidoalkyl-2-naphthols. This reaction involves the condensation of an aldehyde, 2-naphthol (B1666908), and an amide in the presence of a catalyst. These products are of significant interest due to their potential biological activities.

Reaction Scheme:

Figure 1: General scheme for the synthesis of 1-amidoalkyl-2-naphthols.

Experimental Protocol (General Procedure):

A mixture of an aldehyde (1 mmol), 2-naphthol (1 mmol), and this compound (1.1 mmol) is subjected to specific reaction conditions, often involving a catalyst and solvent, and heated for a designated time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired 1-amidoalkyl-2-naphthol product.

Quantitative Data for Analogue Syntheses:

The following table summarizes the reaction conditions and yields for the synthesis of 1-amidoalkyl-2-naphthols using N-methylacetamide as an amide source. These conditions can serve as a starting point for optimization with this compound.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 3-Nitrobenzaldehyde | ZnO Nanoparticles | Solvent-free (Microwave) | - | 15-18 | ≥80 | |

| 4-Hydroxy-3-nitrobenzaldehyde | ZnO Nanoparticles | Solvent-free (Microwave) | - | 15-18 | ≥80 | |

| Benzaldehyde | Montmorillonite K10 | Solvent-free | 125 | 30 | Lower than ZnO |

Proposed Reaction Mechanism:

The reaction is believed to proceed through the formation of an ortho-quinone methide intermediate from the reaction of the aldehyde and 2-naphthol, which is then attacked by the amide nucleophile.

Figure 2: Proposed mechanism for the formation of 1-amidoalkyl-2-naphthols.

Synthesis of Oxazolines

This compound is a suitable precursor for the synthesis of 2-substituted oxazolines through intramolecular cyclodehydration. Oxazolines are important heterocyclic motifs found in various natural products and are used as ligands in asymmetric catalysis.

Reaction Scheme:

Figure 3: General scheme for the synthesis of oxazolines from this compound.

Experimental Protocol (General Procedure for N-(2-hydroxyethyl)amides):

The N-(2-hydroxyethyl)amide is dissolved in a suitable solvent and treated with a dehydrating agent. The reaction is typically stirred at room temperature or heated to effect cyclization. Common dehydrating agents include triflic acid, diethylaminosulfur trifluoride (DAST), or a mixture of triphenylphosphine (B44618) and a DEAD analogue.[5] The reaction is monitored by TLC, and upon completion, the product is isolated and purified.

Reaction Mechanism:

The mechanism of cyclodehydration can proceed through two main pathways depending on the reagents used: activation of the amide carbonyl followed by nucleophilic attack of the hydroxyl group, or activation of the hydroxyl group followed by an intramolecular SN2-type reaction by the amide oxygen.[5]

References

- 1. This compound | C3H7NO2 | CID 223579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5415-94-1 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid | MDPI [mdpi.com]

Theoretical and Computational Deep Dive into 2-Hydroxy-n-methylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Hydroxy-n-methylacetamide. While direct, in-depth computational research on this specific molecule is not extensively published, this document leverages data from analogous compounds and established computational methodologies to present a thorough analytical framework. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and molecular sciences.

Molecular Properties and Computed Data